molecular formula C17H26N2O B11850645 N-(2,3-dihydro-1H-inden-1-yl)-2-(dipropylamino)acetamide CAS No. 72336-23-3

N-(2,3-dihydro-1H-inden-1-yl)-2-(dipropylamino)acetamide

Cat. No.: B11850645
CAS No.: 72336-23-3
M. Wt: 274.4 g/mol
InChI Key: GUPDCCSMEATRQZ-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-1-yl)-2-(dipropylamino)acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an indane moiety linked to a dipropylaminoacetamide group, which contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-1-yl)-2-(dipropylamino)acetamide typically involves the following steps:

    Formation of the Indane Moiety: The indane structure can be synthesized through cyclization reactions involving aromatic precursors.

    Attachment of the Dipropylamino Group:

    Acetamide Formation: The final step involves the formation of the acetamide group through amidation reactions, where an amine reacts with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-inden-1-yl)-2-(dipropylamino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-1-yl)-2-(dipropylamino)acetamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)-2-(dipropylamino)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1H-inden-1-yl)-2-(dimethylamino)acetamide
  • N-(2,3-dihydro-1H-inden-1-yl)-2-(diethylamino)acetamide
  • N-(2,3-dihydro-1H-inden-1-yl)-2-(dipropylamino)ethanol

Uniqueness

N-(2,3-dihydro-1H-inden-1-yl)-2-(dipropylamino)acetamide is unique due to its specific combination of the indane moiety and the dipropylaminoacetamide group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

72336-23-3

Molecular Formula

C17H26N2O

Molecular Weight

274.4 g/mol

IUPAC Name

N-(2,3-dihydro-1H-inden-1-yl)-2-(dipropylamino)acetamide

InChI

InChI=1S/C17H26N2O/c1-3-11-19(12-4-2)13-17(20)18-16-10-9-14-7-5-6-8-15(14)16/h5-8,16H,3-4,9-13H2,1-2H3,(H,18,20)

InChI Key

GUPDCCSMEATRQZ-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CC(=O)NC1CCC2=CC=CC=C12

Origin of Product

United States

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